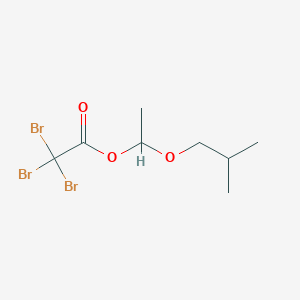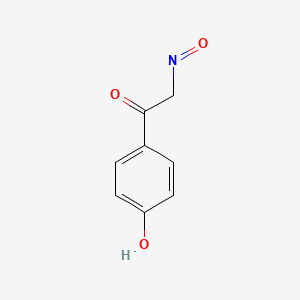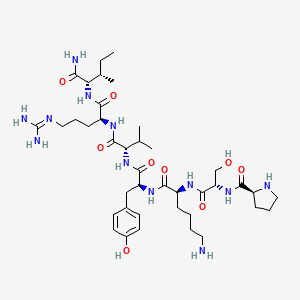![molecular formula C7H17N3O3 B12557521 N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine CAS No. 176370-04-0](/img/structure/B12557521.png)
N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine typically involves the reaction of guanidine with a precursor containing the ethoxy groups. One common method is the reaction of guanidine with 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes, while the guanidine moiety can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to modulate biochemical pathways and exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the guanidine moiety.
Octaethylene glycol: Another similar compound with fewer ethoxy groups.
Undecaethylene glycol: Contains more ethoxy groups but no guanidine moiety.
Uniqueness
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is unique due to the presence of both the ethoxy groups and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
176370-04-0 |
|---|---|
Fórmula molecular |
C7H17N3O3 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]guanidine |
InChI |
InChI=1S/C7H17N3O3/c8-7(9)10-1-3-12-5-6-13-4-2-11/h11H,1-6H2,(H4,8,9,10) |
Clave InChI |
ZMCOMWRZNKKNBB-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCO)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
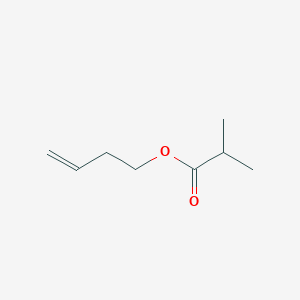
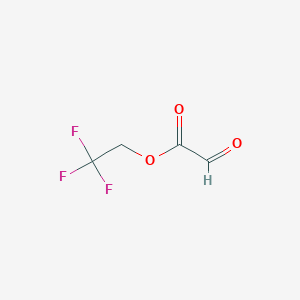

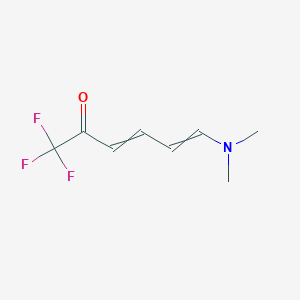
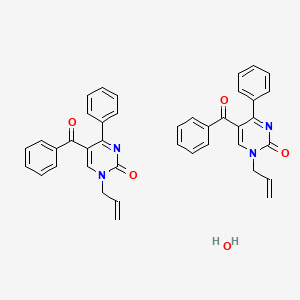
![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)
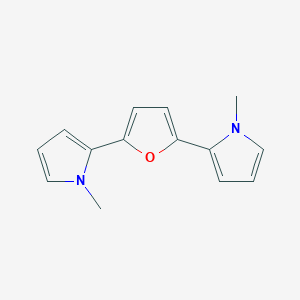
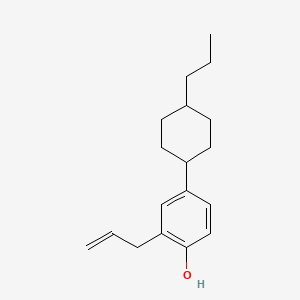
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
